molecular formula C20H19ClFN3O B2585931 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine CAS No. 343374-68-5

1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine

Cat. No. B2585931
CAS RN: 343374-68-5
M. Wt: 371.84
InChI Key: PESAFWKWSHILNV-UHFFFAOYSA-N
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Description

The compound “1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine” is a complex organic molecule that contains several functional groups, including a piperazine ring, an isoxazole ring, and phenyl rings substituted with chlorine and fluorine atoms . These functional groups suggest that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . The choice of reaction conditions, such as temperature, solvent, and catalyst, would depend on the specific reactants and the desired product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the isoxazole ring, and the substituted phenyl rings would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . For example, the piperazine ring might undergo reactions with acids or bases, while the isoxazole ring might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . For example, the presence of the polar isoxazole ring and the nonpolar phenyl rings might affect its solubility in different solvents .

Scientific Research Applications

Synthesis of Antiviral Agents

This compound has been utilized in the synthesis of molecules with potential antiviral activities. For instance, derivatives of this compound have been explored for their efficacy against HIV-1 through molecular docking studies . The structural flexibility and the presence of multiple functional groups make it a suitable candidate for developing novel antiviral agents.

Anti-Allergic Research

The chemical structure of this compound suggests its use in the design and synthesis of molecules with anti-allergic properties . Its ability to bind to specific receptors involved in allergic responses can be harnessed to develop new therapeutic agents for treating various allergic conditions.

Chemical Property Analysis

The compound’s unique chemical structure, including the chlorophenyl and fluorophenyl groups, allows for detailed chemical property analysis. Researchers can study its melting point, boiling point, density, and other physical properties to understand its behavior in different environments and its potential as a lead compound in drug design .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and properties. For example, similar compounds have been found to interact with various receptors and enzymes, leading to a range of biological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used . For example, similar compounds can be harmful if swallowed, inhaled, or if they come into contact with the skin .

Future Directions

Future research on this compound could involve exploring its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity and stability, and investigating its biological activity .

properties

IUPAC Name

5-(4-chlorophenyl)-3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c21-16-7-5-15(6-8-16)20-13-17(23-26-20)14-24-9-11-25(12-10-24)19-4-2-1-3-18(19)22/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESAFWKWSHILNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine

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